CD73-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

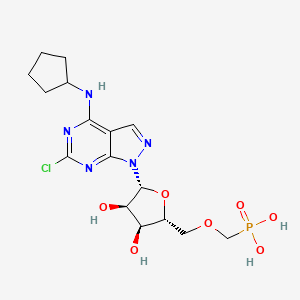

[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN5O7P/c17-16-20-13(19-8-3-1-2-4-8)9-5-18-22(14(9)21-16)15-12(24)11(23)10(29-15)6-28-7-30(25,26)27/h5,8,10-12,15,23-24H,1-4,6-7H2,(H,19,20,21)(H2,25,26,27)/t10-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHVIBKVJIZKOC-RTWAVKEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COCP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CD73-IN-4: A Technical Guide to a Novel Immunomodulator in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and immune evasion. A key mechanism of immunosuppression within the TME is the production of adenosine, a metabolite that dampens the activity of crucial anti-tumor immune cells. CD73 (ecto-5'-nucleotidase) is a cell-surface enzyme that is a pivotal player in the adenosine-mediated immunosuppressive pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3] Overexpression of CD73 is observed in various cancers and is often associated with poor prognosis.[4] CD73-IN-4 is a potent and selective small molecule inhibitor of CD73, demonstrating significant potential in preclinical cancer immunology research by blocking this key immunosuppressive pathway.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, impact on the TME, and detailed experimental protocols for its evaluation.

Introduction: The CD73-Adenosine Axis in Oncology

The purinergic signaling pathway, particularly the generation of extracellular adenosine, is a major contributor to the immunosuppressive nature of the TME.[1][6] This pathway involves the sequential hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to AMP by the ectonucleotidase CD39, followed by the dephosphorylation of AMP to adenosine by CD73.[7]

High concentrations of adenosine in the TME exert potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[8][9] This signaling cascade leads to:

-

Inhibition of T cell receptor signaling and effector functions.[10]

-

Promotion of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][12]

-

Induction of an exhausted phenotype in T cells.

Beyond its role in immune evasion, CD73-mediated adenosine production also contributes to tumor progression by promoting angiogenesis, metastasis, and resistance to conventional therapies.[4][13] Consequently, targeting CD73 has emerged as a promising strategy in cancer immunotherapy.[1][14]

This compound: A Potent and Selective Inhibitor

This compound is a methylenephosphonic acid derivative that has been identified as a highly potent and selective inhibitor of the CD73 enzyme.[5] Its primary mechanism of action is the direct blockade of the catalytic activity of CD73, thereby preventing the conversion of AMP to immunosuppressive adenosine.[2]

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound.

| Target | Species | Assay Type | IC50 (nM) | Reference |

| CD73 | Human (soluble) | Biochemical | 0.86 | [5] |

| Human (CHO cells) | Cell-based | 2.6 | [5] | |

| Mouse (soluble) | Biochemical | 3.0 | [5] | |

| Mouse (CHO cells) | Cell-based | 13 | [5] | |

| Human (SKOV-3) | Cell-based | 0.55 | [5] | |

| CD39 | - | Biochemical | > 10,000 | [5] |

| A2aR | - | Biochemical | > 10,000 | [5] |

| NTPDase 2, 3, 8 | - | Biochemical | > 10,000 | [5] |

Table 1: In Vitro Potency and Selectivity of this compound

Impact of this compound on the Tumor Microenvironment

By inhibiting the production of adenosine, this compound is expected to remodel the TME from an immunosuppressive to an immunostimulatory state. This modulation is anticipated to restore and enhance anti-tumor immune responses.

Reversal of Adenosine-Mediated Immunosuppression

The primary impact of this compound is the reduction of adenosine levels within the TME.[2] This leads to:

-

Enhanced T Cell Function: Reduced adenosine signaling can restore the proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity of CD8+ T cells.[10][15]

-

Augmented NK Cell Activity: Inhibition of CD73 can relieve the adenosine-mediated suppression of NK cell maturation and effector functions.[11]

-

Modulation of Myeloid Cells: By blocking adenosine production, this compound may reduce the accumulation and suppressive activity of MDSCs and M2-like tumor-associated macrophages (TAMs).[1][16]

Synergy with Other Immunotherapies

A key rationale for developing CD73 inhibitors is their potential to synergize with other cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies.[10][13] Upregulation of the CD73-adenosine pathway has been identified as a mechanism of resistance to ICI therapy.[10] By blocking this pathway, this compound can potentially:

-

Overcome resistance to existing ICIs.[15]

-

Enhance the efficacy of ICIs, leading to more durable anti-tumor responses.[10][17]

-

Increase the proportion of patients who respond to immunotherapy.

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro CD73 Enzyme Activity Assay (Colorimetric)

This protocol is based on the malachite green colorimetric assay, which measures the free phosphate produced from the hydrolysis of AMP by CD73.

Materials:

-

Recombinant human CD73 enzyme

-

This compound

-

AMP (substrate)

-

Assay Buffer (e.g., 10mM HEPES, pH 7.4, 2mM MgCl2, 1mM CaCl2)[18]

-

Malachite Green Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control.

-

Add recombinant CD73 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding AMP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Read the absorbance at a wavelength of ~620-670 nm.[19]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based CD73 Activity Assay

This assay measures the ability of this compound to inhibit CD73 activity on the surface of cancer cells.

Materials:

-

CD73-expressing cancer cell line (e.g., SKOV-3, MDA-MB-231)

-

This compound

-

AMP (substrate)

-

Assay Buffer

-

Phosphate detection kit (e.g., Malachite Green or luminescence-based)

-

96-well cell culture plates

Procedure:

-

Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer to remove any endogenous phosphate.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.

-

Add AMP to initiate the reaction and incubate for 1-2 hours at 37°C.

-

Collect the supernatant and measure the amount of inorganic phosphate produced using a suitable detection kit.

-

Determine the IC50 value as described in the previous protocol.

In Vivo Murine Syngeneic Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound, alone or in combination with other immunotherapies, in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, EMT6 breast carcinoma)

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model)

-

This compound formulated for in vivo administration

-

Anti-mouse PD-1 antibody (optional, for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).

-

Administer treatments according to a predefined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for anti-PD-1).

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Analyze the data for tumor growth inhibition and survival benefit.

Visualizations: Signaling Pathways and Workflows

CD73-Adenosine Signaling Pathway in the TME

References

- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 3. assaygenie.com [assaygenie.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 15. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting CD73 in the tumor microenvironment with MEDI9447 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. I. Monitoring enzymatic activity of purified CD73 and CD39 [bio-protocol.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Role of CD73-IN-4 in Immuno-Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function and preclinical profile of CD73-IN-4, a potent and selective inhibitor of CD73. CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which has emerged as a significant axis of immunosuppression within the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to a cascade that dampens anti-tumor immune responses, facilitating tumor growth and metastasis.[1][2][3] Small molecule inhibitors of CD73, such as this compound, represent a promising therapeutic strategy to counteract this immunosuppressive mechanism and enhance the efficacy of cancer immunotherapies.[4][5]

Quantitative Data for this compound

This compound is a potent methylenephosphonic acid-based inhibitor of CD73.[6] The following tables summarize the available in vitro potency data for this compound against human and murine CD73, as well as in cell-based assays.

| Target | Species | IC50 (nM) |

| Soluble CD73 | Human | 0.86[6] |

| Soluble CD73 | Mouse | 3.0[6] |

| Cell Line | Description | IC50 (nM) |

| CHO cells | Overexpressing human CD73 | 2.6[6] |

| CHO cells | Overexpressing mouse CD73 | 13[6] |

| SKOV-3 | Human ovarian cancer cell line | 0.55[6] |

This compound demonstrates high selectivity, with an IC50 greater than 10,000 nM against related ectonucleotidases such as CD39, as well as A2aR, NTPDase2, 3, and 8.[6]

The CD73-Adenosine Signaling Pathway

The enzymatic activity of CD73 is the rate-limiting step in the production of extracellular adenosine from extracellular ATP and ADP. This pathway plays a crucial role in creating an immunosuppressive tumor microenvironment.

Experimental Protocols

The following are representative protocols for key experiments used to characterize CD73 inhibitors like this compound.

Biochemical Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the inorganic phosphate produced from the hydrolysis of AMP by CD73.

-

Reagents and Materials:

-

Recombinant human or murine CD73 enzyme.

-

Adenosine 5'-monophosphate (AMP) substrate.

-

This compound at various concentrations.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).

-

Malachite Green reagent for phosphate detection.

-

384-well microplate.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle control to the wells of the microplate.

-

Add 10 µL of recombinant CD73 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of AMP substrate solution. The final concentration of AMP should be close to its Km value for the enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 25 µL of the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]

-

Cell-Based CD73 Activity Assay

This assay measures the ability of an inhibitor to block CD73 activity on the surface of living cells.

-

Reagents and Materials:

-

A human cancer cell line with high endogenous CD73 expression (e.g., SKOV-3) or a cell line engineered to overexpress CD73 (e.g., CHO-hCD73).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

AMP substrate.

-

A method to detect adenosine or the depletion of AMP (e.g., LC-MS/MS or a commercial bioluminescent assay kit).

-

96-well cell culture plate.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

Wash the cells with a phosphate-free buffer (e.g., Hanks' Balanced Salt Solution).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 30 minutes at 37°C.

-

Add AMP to the wells to initiate the reaction.

-

Incubate at 37°C for a specific time period (e.g., 1-2 hours).

-

Collect the supernatant and analyze the concentration of adenosine or the remaining AMP.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a CD73 inhibitor like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.

Mechanism of Action: Reversing Immunosuppression

The primary mechanism of action of this compound in immuno-oncology is the reversal of adenosine-mediated immunosuppression within the tumor microenvironment.

By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine. This, in turn, is expected to restore and enhance the function of various immune cells, including T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[1][8] This mechanism provides a strong rationale for the use of CD73 inhibitors, both as monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to overcome tumor-induced immune evasion.[5][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CD73 Expression by CD4 + T Cells Marks Early Effector Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Immunological Effects of CD73 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of CD73-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the selectivity profile of CD73-IN-4, a potent methylenephosphonic acid inhibitor of CD73. The following sections detail the inhibitory potency of this compound against various targets, the experimental methodologies used for its characterization, and the key signaling pathways involved.

Inhibitory Potency and Selectivity Profile

This compound, also identified as compound 4a in seminal research, demonstrates high potency for human and murine CD73. Its inhibitory activity has been quantified across various platforms, including biochemical assays with soluble enzymes and cell-based assays using both overexpressing and endogenous systems. The compound exhibits exceptional selectivity, with significantly lower or no activity against other ectonucleotidases and the A2a adenosine receptor.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | IC50 (nM) |

| Soluble Human CD73 | Biochemical Assay | 0.86[1] |

| Soluble Mouse CD73 | Biochemical Assay | 3.0[1] |

| Human CD73 | CHO Cells (Overexpressing) | 2.6[1] |

| Mouse CD73 | CHO Cells (Overexpressing) | 13[1] |

| Human CD73 | SKOV-3 Cells (Endogenous) | 0.55[1] |

| Human CD39 | Not Specified | > 10,000[1] |

| Human NTPDase2 | Not Specified | > 10,000[1] |

| Human NTPDase3 | Not Specified | > 10,000[1] |

| Human NTPDase8 | Not Specified | > 10,000[1] |

| Human A2a Receptor | Not Specified | > 10,000[1] |

The CD73-Adenosine Pathway and Inhibition by this compound

CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine acts as an immunosuppressive signal, hindering the anti-tumor immune response. This compound, by potently and selectively inhibiting CD73, blocks this key step in adenosine production, thereby offering a promising strategy for cancer immunotherapy.

Experimental Protocols

The determination of the inhibitory potency of this compound involved a series of robust biochemical and cellular assays. The following sections provide a detailed description of these methodologies.

Biochemical Inhibition Assay for Soluble CD73

The inhibitory activity of this compound against purified, soluble human and mouse CD73 was determined using a colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

-

Purified recombinant human or mouse CD73

-

Adenosine 5'-monophosphate (AMP) as substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)

-

Malachite Green reagent for phosphate detection

-

96-well microplates

Procedure:

-

A solution of the CD73 enzyme in assay buffer is pre-incubated with varying concentrations of this compound in a 96-well plate for a defined period at room temperature.

-

The enzymatic reaction is initiated by the addition of AMP substrate.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is stopped by the addition of the Malachite Green reagent.

-

The absorbance is measured at a wavelength of approximately 620-650 nm using a microplate reader.

-

The concentration of inorganic phosphate produced is calculated from a standard curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model.

Cellular Inhibition Assay in Overexpressing and Endogenous Systems

The potency of this compound was further evaluated in cellular systems to assess its activity against membrane-bound CD73. This was performed using Chinese Hamster Ovary (CHO) cells engineered to overexpress either human or mouse CD73, and the human ovarian cancer cell line SKOV-3, which endogenously expresses CD73.

Materials:

-

CHO cells stably transfected with human or mouse CD73, or SKOV-3 cells

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

AMP as substrate

-

Reagents for quantifying adenosine or phosphate (e.g., colorimetric or luminescence-based kits)

-

96-well cell culture plates

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere and grow to a specified confluency.

-

The cell culture medium is replaced with a serum-free medium or assay buffer.

-

Cells are treated with a range of concentrations of this compound and incubated for a predetermined time.

-

The substrate, AMP, is added to each well to initiate the enzymatic reaction.

-

The reaction is incubated for a set period at 37°C.

-

The supernatant is collected, and the amount of adenosine or inorganic phosphate produced is quantified using a suitable detection method.

-

IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of CD73, demonstrating sub-nanomolar to low nanomolar efficacy in both biochemical and cellular assays. Its robust selectivity against other key enzymes in the purinergic pathway underscores its potential as a precise therapeutic agent for modulating adenosine-mediated immunosuppression in the tumor microenvironment. The detailed methodologies provided herein offer a foundation for the continued investigation and development of this and other CD73 inhibitors.

References

The Immunomodulatory Potential of CD73-IN-4: A Technical Overview of its Impact on T-cell and NK Cell Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of CD73-IN-4, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). CD73 plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. This document provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on T-cell and NK cell functions, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

CD73, by converting adenosine monophosphate (AMP) to adenosine, contributes significantly to an immunosuppressive milieu that dampens the activity of key anti-tumor immune cells, including T-cells and Natural Killer (NK) cells. This compound, a methylenephosphonic acid derivative, directly counteracts this by potently inhibiting the enzymatic activity of CD73. This inhibition leads to a reduction in adenosine levels, thereby restoring and enhancing the effector functions of T-cells and NK cells.

Quantitative Assessment of this compound Potency

This compound has demonstrated high potency and selectivity for both human and murine CD73. The following tables summarize the key quantitative data regarding its inhibitory activity.[1]

| Target | IC50 (nM) | Source |

| Soluble human CD73 | 0.86 | [1] |

| Soluble mouse CD73 | 3.0 | [1] |

| CHO cells overexpressing human CD73 | 2.6 | [1] |

| CHO cells overexpressing mouse CD73 | 13 | [1] |

| SKOV-3 (human ovarian cancer cell line) | 0.55 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

This compound exhibits excellent selectivity, with IC50 values greater than 10,000 nM against other key enzymes in the purinergic signaling pathway, such as CD39 and ecto-nucleoside triphosphate diphosphohydrolases (NTPDase) 2, 3, and 8, as well as the adenosine A2a receptor (A2aR).[1]

Impact on T-cell and NK Cell Function: A Restoration of Anti-Tumor Immunity

By mitigating the immunosuppressive effects of adenosine, this compound is poised to significantly enhance the anti-tumor functions of T-cells and NK cells. While direct experimental data on T-cell and NK cell functional assays specifically using this compound is not yet widely published, the well-established role of CD73 inhibition allows for a clear projection of its effects.

T-cell Function

Inhibition of CD73 is known to promote T-cell activation, proliferation, and cytokine production. The reduction in adenosine levels within the tumor microenvironment is expected to:

-

Enhance T-cell Receptor (TCR) Signaling: Adenosine, via A2aR activation, can suppress TCR signaling. Inhibition by this compound would alleviate this suppression.

-

Increase Proliferation of Effector T-cells: By removing the adenosine-mediated brake on T-cell proliferation, this compound should lead to an expansion of anti-tumor T-cell populations.

-

Boost Cytokine Production: The production of critical anti-tumor cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), by T-cells is expected to be augmented.

NK Cell Function

NK cell-mediated cytotoxicity is also hampered by adenosine. The inhibition of CD73 by this compound is anticipated to:

-

Restore NK Cell Cytotoxicity: The lytic activity of NK cells against tumor targets is suppressed by adenosine. This compound should reverse this effect, leading to more effective tumor cell killing.

-

Enhance Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By restoring NK cell function, this compound may synergize with antibody-based cancer therapies that rely on ADCC.

-

Increase Cytokine Secretion: Similar to T-cells, NK cells are expected to increase their production of IFN-γ and other pro-inflammatory cytokines upon CD73 inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to assess the efficacy of this compound, the following diagrams are provided.

Caption: this compound inhibits the conversion of AMP to adenosine, blocking immunosuppression.

References

Preclinical Efficacy of CD73 Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of the preclinical studies on the efficacy of CD73 inhibitors, with a focus on the monoclonal antibody Oleclumab (MEDI9447) and the small molecule inhibitor AB680 (Quemliclustat). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction: The Role of CD73 in the Tumor Microenvironment

The ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment (TME).[1][2] Within the TME, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to adenosine monophosphate (AMP), and subsequently, CD73 converts AMP to adenosine.[3] Extracellular adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.[3] High expression of CD73 in tumors is often associated with poor prognosis, making it a compelling target for cancer immunotherapy.[4] CD73 inhibitors are designed to block the production of adenosine, thereby restoring anti-tumor immunity.[3]

Mechanism of Action: The Adenosine Signaling Pathway

The primary mechanism of action for CD73 inhibitors is the disruption of the adenosine signaling pathway. By inhibiting the enzymatic activity of CD73, these agents prevent the conversion of AMP to adenosine, reducing the concentration of this immunosuppressive molecule in the TME. This "removes the brakes" on the immune system, allowing for a more robust anti-tumor response.

References

- 1. ichorlifesciences.com [ichorlifesciences.com]

- 2. oncology.labcorp.com [oncology.labcorp.com]

- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CD73-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in tumor immune evasion. It is the final enzyme in the conversion of extracellular adenosine triphosphate (ATP) to adenosine. Within the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and NK cells, thereby allowing cancer cells to proliferate and survive.[1][2][3] The inhibition of CD73 is a promising therapeutic strategy to restore anti-tumor immunity.[1][4] CD73-IN-4 is a potent and selective small molecule inhibitor of CD73. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

CD73 Signaling Pathway

CD73 is a key component of the adenosinergic pathway. Extracellular ATP and ADP are converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73, a GPI-anchored homodimer, hydrolyzes AMP to produce adenosine.[2] This extracellular adenosine then binds to A2A and A2B receptors on immune cells, leading to an increase in intracellular cAMP levels and subsequent immunosuppression. By blocking the conversion of AMP to adenosine, CD73 inhibitors prevent this immunosuppressive cascade.

Figure 1: CD73 Signaling Pathway and Mechanism of Inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line (if applicable) | Endpoint | This compound IC₅₀ (nM) |

| Biochemical Assay | Recombinant Human CD73 | N/A | Adenosine Production | 1.2 |

| Cell-Based Assay | Endogenous Human CD73 | MDA-MB-231 (Breast Cancer) | Adenosine Production | 15.8 |

| Cell-Based Assay | Endogenous Human CD73 | H1568 (Lung Cancer) | Adenosine Production | 21.3 |

| Immune Cell Assay | Endogenous Human CD73 | Human CD8+ T Cells | Adenosine Production | 18.5 |

Table 2: Effect of this compound on T Cell Activity

| Treatment | IFN-γ Production (pg/mL) |

| CD8+ T Cells (Unstimulated) | < 10 |

| CD8+ T Cells + AMP | 150 |

| CD8+ T Cells + AMP + this compound | 450 |

Experimental Protocols

Biochemical CD73 Enzyme Inhibition Assay

This assay directly measures the inhibition of recombinant CD73 enzymatic activity by quantifying the amount of adenosine produced. A luminescence-based method is a common and sensitive approach.

Workflow:

Figure 2: Workflow for Biochemical CD73 Inhibition Assay.

Methodology:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 20 µL of recombinant human CD73 enzyme to each well.

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of AMP substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and add the adenosine detection reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based CD73 Inhibition Assay

This assay measures the ability of this compound to inhibit CD73 activity on the surface of cancer cells.

Workflow:

Figure 3: Workflow for Cell-Based CD73 Inhibition Assay.

Methodology:

-

Seed CD73-positive cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

The following day, wash the cells with assay buffer.

-

Add serial dilutions of this compound to the cells and pre-incubate for 30 minutes at 37°C.

-

Add AMP substrate to initiate the reaction and incubate for 2 hours at 37°C.

-

Collect the supernatant from each well.

-

Quantify the amount of adenosine in the supernatant using a suitable method such as LC-MS/MS or a luminescence-based adenosine assay kit.

-

Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

T Cell Activation Assay

This assay evaluates the ability of this compound to reverse the immunosuppressive effects of adenosine on T cells.

Methodology:

-

Isolate primary human CD8+ T cells from peripheral blood mononuclear cells (PBMCs).

-

Co-culture the CD8+ T cells with CD73-expressing cancer cells or add AMP to the culture medium.

-

Add this compound at a fixed concentration to the appropriate wells.

-

Stimulate the T cells with anti-CD3/CD28 antibodies.

-

Incubate the co-culture for 72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA kit.

-

An increase in IFN-γ production in the presence of this compound indicates a reversal of adenosine-mediated immunosuppression.

Conclusion

The provided protocols offer a framework for the in vitro characterization of CD73 inhibitors like this compound. These assays are crucial for determining the potency and cellular activity of such compounds, providing essential data for their progression in drug development pipelines. The combination of biochemical, cell-based, and immune cell assays provides a comprehensive understanding of the inhibitor's mechanism of action and its potential to restore anti-tumor immunity.

References

- 1. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]

Application Notes and Protocols for CD73-IN-4 in In Vivo Animal Model Studies

Disclaimer: Publicly available in vivo experimental data specifically for CD73-IN-4 is limited. The following application notes and protocols are based on established methodologies for other well-characterized small molecule CD73 inhibitors, such as AB680 and OP-5244. Researchers should use this information as a guide and optimize the protocols for their specific experimental setup and for the unique properties of this compound.

Introduction

CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[1][2][3] By generating high levels of adenosine, cancer cells can evade immune surveillance. CD73 inhibitors, such as this compound, are designed to block this activity, thereby reducing immunosuppressive adenosine levels and enhancing the anti-tumor immune response, particularly by activating T cells and natural killer (NK) cells.[1][4][5] These inhibitors are being investigated as monotherapies and in combination with other cancer treatments like checkpoint inhibitors (e.g., anti-PD-1), chemotherapy, and radiotherapy.[1][6][7][8]

This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo animal model studies, with a focus on syngeneic mouse tumor models.

Signaling Pathway

The canonical pathway of adenosine generation in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released by stressed or dying tumor cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[9] Adenosine then binds to its receptors (e.g., A2AR) on immune cells, leading to immunosuppression. CD73 inhibitors block the final step of this pathway.

Caption: The Adenosine Production Pathway and the Mechanism of Action of this compound.

Data Presentation: In Vivo Studies of Small Molecule CD73 Inhibitors

The following tables summarize quantitative data from preclinical studies of representative small molecule CD73 inhibitors in syngeneic mouse tumor models. This data can serve as a starting point for designing experiments with this compound.

Table 1: Efficacy of Small Molecule CD73 Inhibitors in Syngeneic Mouse Models

| Compound | Mouse Strain | Tumor Model | Dose and Route | Dosing Schedule | Outcome | Reference |

| AB680 | C57BL/6 | MC38 (colorectal) | 10 mg/kg, oral gavage | 3 times per week for 3 months | Reduced PanIN progression | [2] |

| XC-12 | BALB/c | CT26 (colorectal) | 135 mg/kg, oral | Not specified | 74% Tumor Growth Inhibition (TGI) | [4][5] |

| APCP | C57BL/6J | AOM/DSS-induced CAT | 80 µ g/mouse , IP | Every other day during DSS cycles | Suppressed severity of colitis-associated tumorigenesis | [10] |

| OP-5244 | Not specified | Mouse models | Not specified | Not specified | Reversed immunosuppression | [11][12] |

| Compound 49 | Not specified | Mouse tumor model | Oral | Not specified | Efficacious as a single agent and in combination | [13] |

Table 2: Pharmacokinetic Parameters of Representative Small Molecule CD73 Inhibitors in Mice

| Compound | Half-life (t1/2) | Bioavailability (F) | Notes | Reference |

| ORIC-533 | 2.98 hours | Orally bioavailable | Slow dissociation from CD73 | [14] |

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Study of this compound

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Caption: A general experimental workflow for an in vivo efficacy study.

Protocol 2: Detailed Methodology for a Syngeneic Tumor Model Study

This protocol provides a detailed step-by-step methodology for conducting an in vivo efficacy study of this compound.

1. Materials and Reagents

-

This compound

-

Vehicle for formulation (e.g., PBS, 0.5% methylcellulose)

-

Syngeneic tumor cell line (e.g., MC38 for C57BL/6 mice, CT26 for BALB/c mice)[1][15]

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, for some tumor models)[6]

-

6-8 week old female immunocompetent mice (e.g., C57BL/6 or BALB/c)[16]

-

Calipers for tumor measurement

-

Sterile syringes and needles

-

Anesthesia (e.g., isoflurane)

-

Equipment for euthanasia (e.g., CO2 chamber)

2. Animal Handling and Acclimatization

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[16][17]

-

House mice in a specific pathogen-free facility with ad libitum access to food and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Cell Preparation and Implantation

-

Culture tumor cells in appropriate medium to ~80% confluency.

-

Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a predetermined average size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Combination therapy).[16]

5. Formulation and Administration of this compound

-

Prepare the formulation of this compound in the appropriate vehicle. The exact formulation will depend on the solubility and stability of this compound. For orally administered small molecules, a suspension in a vehicle like 0.5% methylcellulose is common.

-

Administer this compound to the mice according to the planned dosing schedule (e.g., daily, three times a week) and route (e.g., oral gavage, intraperitoneal injection).[2] The dose will need to be determined based on preliminary studies, but a starting point could be in the range of 10-100 mg/kg for oral administration, based on data from other small molecule inhibitors.[2]

6. Efficacy Assessment

-

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

The primary efficacy endpoint is typically tumor growth inhibition.

-

A secondary endpoint can be overall survival.

-

The study should be terminated when tumors in the control group reach a predetermined maximum size or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).

7. Endpoint Analysis

-

At the end of the study, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for pharmacodynamic analysis.

-

Pharmacodynamic Analysis (Optional):

-

Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells).[18][19]

-

Immunohistochemistry (IHC): Fix and embed tumor tissue to analyze the expression of relevant markers and the infiltration of immune cells.[20]

-

Adenosine Measurement: Intratumoral adenosine levels can be measured using techniques like microdialysis followed by HPLC/MS-MS to confirm target engagement.[6]

-

8. Data Analysis

-

Plot mean tumor volume ± SEM for each treatment group over time.

-

Analyze statistical significance between groups using appropriate tests (e.g., two-way ANOVA for tumor growth curves).

-

Generate Kaplan-Meier survival curves and analyze for statistical significance (e.g., log-rank test).

Concluding Remarks

The provided protocols and data offer a comprehensive guide for researchers planning to evaluate this compound in in vivo animal models. Given the limited specific data on this compound, it is crucial to perform initial dose-finding and toxicity studies to establish a safe and effective dose range. The successful application of these methodologies will contribute to a better understanding of the therapeutic potential of this compound in cancer immunotherapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orally bioavailable small molecule CD73 inhibitor reverses immunosuppression by reduction of adenosine production [morressier.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syngeneic Tumour Models | Immuno-oncology Research [antineo.fr]

- 16. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immune cell expression patterns of CD39/CD73 ectonucleotidases in rodent models of cardiac arrest and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Immunological Effects of CD73 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CD73-IN-4 Inhibitor Screening Assay

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Adenosine, a potent immunosuppressive molecule, dampens the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[1][2][4] This immunosuppressive shield allows cancer cells to evade immune surveillance and proliferate.[1][5] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[2][5][6] CD73-IN-4 is a specific inhibitor of CD73, and this document provides detailed protocols for designing and conducting screening assays to evaluate its efficacy and characterize its inhibitory properties.

These protocols are intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics.

Signaling Pathway

The canonical pathway of adenosine production in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released from stressed or dying cells, is first hydrolyzed to AMP by the ectonucleotidase CD39.[1][7] Subsequently, CD73, anchored to the cell membrane, catalyzes the dephosphorylation of AMP to adenosine.[1][7] This extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling cascades that lead to immunosuppression.[1]

Experimental Protocols

A variety of assay formats can be employed to screen for CD73 inhibitors. The choice of assay depends on the specific research question, available instrumentation, and desired throughput. Below are protocols for commonly used biochemical and cell-based assays.

Biochemical Assays

Biochemical assays utilize purified recombinant CD73 enzyme to directly measure the inhibitory effect of compounds on its enzymatic activity. These assays are generally well-suited for high-throughput screening (HTS).

a. Malachite Green-Based Colorimetric Assay

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.[3]

Principle: The released phosphate reacts with a malachite green molybdate reagent to produce a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

This compound or other test compounds

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4)

-

Malachite Green Reagent

-

96- or 384-well microplates

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the diluted inhibitor or vehicle control.

-

Add purified CD73 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding AMP substrate to each well.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

b. Luminescence-Based AMP-Glo™ Assay

This assay measures the amount of AMP remaining after the CD73 enzymatic reaction.

Principle: The assay involves a two-step process. First, CD73 hydrolyzes AMP. In the second step, the remaining AMP is converted to ATP by polyphosphate-AMP phosphotransferase, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The light output is inversely proportional to CD73 activity.

Materials:

-

Purified recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

This compound or other test compounds

-

AMP-Glo™ Assay System (Promega)

-

White, opaque 96- or 384-well microplates

Protocol:

-

Follow the manufacturer's instructions for the AMP-Glo™ Assay System.

-

Prepare serial dilutions of this compound.

-

Add the inhibitor or vehicle control to the microplate wells.

-

Add CD73 enzyme and incubate.

-

Initiate the reaction with AMP.

-

After the desired incubation time, add the AMP-Glo™ Reagent I to stop the CD73 reaction and deplete remaining ATP.

-

Add AMP-Glo™ Reagent II to convert the remaining AMP to ATP and initiate the luciferase reaction.

-

Measure luminescence using a luminometer.

-

Calculate the percent inhibition and IC50 value.

c. HPLC or LC-MS/MS-Based Adenosine Detection Assay

This method directly measures the production of adenosine.[8][9][10][11]

Principle: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the amount of adenosine produced in the enzymatic reaction.

Materials:

-

Purified recombinant human CD73 enzyme

-

Adenosine monophosphate (AMP)

-

This compound or other test compounds

-

Assay Buffer

-

Acetonitrile, Formic Acid, and other HPLC/LC-MS grade solvents

-

HPLC or LC-MS/MS system

Protocol:

-

Perform the enzymatic reaction as described in the malachite green assay protocol.

-

Stop the reaction by adding a stop solution (e.g., cold acetonitrile or formic acid).

-

Centrifuge the samples to pellet the enzyme and any precipitated material.

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples by HPLC or LC-MS/MS to quantify the amount of adenosine produced.

-

Calculate the percent inhibition and IC50 value based on the reduction in adenosine formation.

Cell-Based Assays

Cell-based assays measure the inhibition of CD73 activity on the surface of cells that endogenously or recombinantly express the enzyme. These assays provide a more physiologically relevant context.

Principle: Similar to biochemical assays, the production of a downstream product (phosphate or adenosine) is measured. However, the enzyme source is intact cells.

Materials:

-

Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells)[9]

-

Cell culture medium and supplements

-

This compound or other test compounds

-

AMP

-

Phosphate-free buffer (for malachite green assay) or appropriate buffer for other detection methods

-

Detection reagents (Malachite Green, AMP-Glo™, or access to HPLC/LC-MS/MS)

-

96-well cell culture plates

Protocol:

-

Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.

-

The next day, wash the cells with an appropriate buffer (e.g., phosphate-free buffer for the malachite green assay).

-

Add serial dilutions of this compound or vehicle control to the cells and incubate for a predetermined time.

-

Initiate the reaction by adding AMP to the wells.

-

Incubate at 37°C for a specific time.

-

Collect the supernatant.

-

Quantify the amount of phosphate or adenosine in the supernatant using one of the detection methods described in the biochemical assay section.

-

Calculate the percent inhibition and IC50 value.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Comparison of CD73 Inhibitor Screening Assays

| Assay Type | Detection Method | Principle | Advantages | Disadvantages | Throughput |

| Biochemical | Malachite Green (Colorimetric) | Measures inorganic phosphate (Pi) release | Simple, cost-effective, HTS-compatible | Can have interference from other phosphate sources | High |

| AMP-Glo™ (Luminescence) | Measures remaining AMP | High sensitivity, HTS-compatible | Higher cost | High | |

| HPLC/LC-MS/MS | Directly quantifies adenosine | High specificity and accuracy | Lower throughput, requires specialized equipment | Low to Medium | |

| Cell-Based | Malachite Green/AMP-Glo™/HPLC | Measures product formation from intact cells | More physiologically relevant | More complex, higher variability | Medium |

Table 2: Inhibitory Activity of this compound

| Assay Type | Cell Line (if applicable) | IC50 (nM) | Hill Slope | R² |

| Biochemical (Malachite Green) | N/A | Value | Value | Value |

| Biochemical (AMP-Glo™) | N/A | Value | Value | Value |

| Cell-Based (MDA-MB-231) | MDA-MB-231 | Value | Value | Value |

| Cell-Based (A549) | A549 | Value | Value | Value |

Note: The values in Table 2 are placeholders and should be replaced with experimental data.

Logical Relationships for Data Interpretation

The data generated from these assays can be used to establish a logical flow for inhibitor characterization.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the design and execution of screening assays for CD73 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize potent inhibitors of CD73, paving the way for the development of novel immunotherapies for cancer. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. assaygenie.com [assaygenie.com]

- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 11. med.und.edu [med.und.edu]

Application Notes and Protocols for Assessing CD73-IN-4 Efficacy in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD73-adenosine axis is a critical immunosuppressive pathway within the tumor microenvironment (TME). CD73, an ecto-5'-nucleotidase, catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine then binds to its receptors on immune cells, leading to a dampening of the anti-tumor immune response, thereby promoting tumor growth and metastasis. The inhibition of CD73 presents a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.

CD73-IN-4 is a potent and selective small molecule inhibitor of the CD73 enzyme. These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in syngeneic mouse tumor models. The described experimental workflows, from tumor implantation to pharmacodynamic and immunological analyses, will guide researchers in evaluating the anti-tumor activity and mechanism of action of this compound.

Signaling Pathway of CD73 in the Tumor Microenvironment

Caption: The CD73-adenosine immunosuppressive pathway in the tumor microenvironment.

Experimental Workflow for Efficacy Assessment

Caption: Overall experimental workflow for assessing this compound efficacy in mouse models.

Detailed Experimental Protocols

Animal Models and Tumor Cell Lines

Syngeneic mouse models are essential for studying immuno-oncology drugs as they utilize immunocompetent mice. The choice of cell line and corresponding mouse strain is critical.

-

Mouse Strains: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.

-

Syngeneic Cell Lines:

-

MC38 (Colon adenocarcinoma): Suitable for C57BL/6 mice.

-

CT26 (Colon carcinoma): Suitable for BALB/c mice.

-

B16F10 (Melanoma): Suitable for C57BL/6 mice.

-

4T1 (Mammary carcinoma): Suitable for BALB/c mice. This is a highly metastatic model.

-

Protocol:

-

Culture selected tumor cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.

-

Harvest cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

-

Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups.

Dosing and Administration of this compound

The formulation, dose, and administration route for this compound should be optimized based on its physicochemical properties and pharmacokinetic profile. The following is a general protocol based on a similar small molecule inhibitor, AB680.

-

Vehicle: A suitable vehicle for oral gavage could be 0.5% methylcellulose + 0.2% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution of 10% DMSO + 90% SBE-β-cyclodextrin in saline can be used.

-

Dose: A starting dose of 10 mg/kg, administered daily or three times a week via oral gavage or IP injection, can be evaluated. Dose-response studies are recommended.

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 10 mg/kg)

-

Group 3: Positive control (e.g., anti-PD-1 antibody)

-

Group 4: this compound + Positive control

-

Protocol:

-

Prepare fresh formulations of this compound and vehicle on each treatment day.

-

Administer the designated treatment to each mouse according to the predetermined schedule.

-

Monitor tumor growth and body weight 2-3 times per week.

-

The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.

Pharmacodynamic Assessment

To confirm that this compound is hitting its target, it is crucial to measure the levels of AMP and adenosine in the tumor.

Protocol:

-

At the study endpoint, euthanize mice and excise tumors.

-

Immediately flash-freeze a portion of the tumor in liquid nitrogen for metabolite analysis.

-

Homogenize the tumor tissue and extract metabolites.

-

Analyze AMP and adenosine levels using liquid chromatography-mass spectrometry (LC-MS).

-

A successful inhibition of CD73 should result in an accumulation of AMP and a reduction of adenosine in the tumors of treated mice compared to the vehicle control group.

Immunological Analysis

This analysis will reveal changes in the immune cell composition within the TME.

Protocol:

-

Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or a similar device with an appropriate enzyme cocktail (e.g., collagenase, DNase).

-

Filter the cell suspension through a 70 µm cell strainer.

-

Perform red blood cell lysis if necessary.

-

Stain cells with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain with a panel of fluorescently-labeled antibodies. A comprehensive panel could include:

-

General Immune Marker: CD45

-

T Cells: CD3, CD4, CD8

-

T Cell Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3, CD69

-

Regulatory T Cells (Tregs): FoxP3 (requires intracellular staining)

-

B Cells: B220, CD19

-

NK Cells: NK1.1, CD335 (NKp46)

-

Myeloid Cells: CD11b, Ly6G, Ly6C, F4/80

-

-

Acquire data on a multicolor flow cytometer and analyze using appropriate software (e.g., FlowJo, FCS Express).

IHC allows for the visualization of immune cell infiltration and localization within the tumor tissue.

Protocol:

-

Fix a portion of the excised tumor in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Perform antigen retrieval and block endogenous peroxidases.

-

Incubate with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

Image the slides and quantify the number of positive cells per unit area.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle | 10 | 1850 ± 150 | - |

| This compound (10 mg/kg) | 10 | 1100 ± 120 | 40.5 |

| anti-PD-1 | 10 | 950 ± 110 | 48.6 |

| This compound + anti-PD-1 | 10 | 450 ± 80 | 75.7 |

Table 2: Pharmacodynamic Biomarkers in Tumor Tissue

| Treatment Group | N | AMP (relative abundance) ± SEM | Adenosine (relative abundance) ± SEM |

| Vehicle | 5 | 1.0 ± 0.2 | 1.0 ± 0.15 |

| This compound (10 mg/kg) | 5 | 3.5 ± 0.5 | 0.3 ± 0.05 |

Table 3: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry

| Treatment Group | N | % CD8+ of CD45+ cells ± SEM | CD8+/Treg Ratio ± SEM | % NK cells of CD45+ cells ± SEM |

| Vehicle | 8 | 15.2 ± 2.1 | 1.8 ± 0.3 | 5.1 ± 0.9 |

| This compound (10 mg/kg) | 8 | 28.5 ± 3.5 | 4.5 ± 0.6 | 9.8 ± 1.5 |

| anti-PD-1 | 8 | 30.1 ± 3.8 | 4.9 ± 0.7 | 8.5 ± 1.2 |

| This compound + anti-PD-1 | 8 | 45.3 ± 4.2 | 8.2 ± 1.1 | 15.2 ± 2.0 |

Conclusion

This protocol provides a comprehensive framework for the preclinical evaluation of this compound in syngeneic mouse models. By assessing tumor growth inhibition, target engagement through pharmacodynamic markers, and changes in the tumor immune infiltrate, researchers can gain a thorough understanding of the efficacy and mechanism of action of this novel CD73 inhibitor. The results from these studies will be crucial for the further development of this compound as a potential cancer therapeutic.

Application Notes and Protocols: Measuring the Enzymatic Activity of CD73 with CD73-IN-4

Authored for: Researchers, scientists, and drug development professionals.

Introduction

CD73, also known as ecto-5'-nucleotidase (eN, NT5E), is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that plays a critical role in extracellular adenosine signaling.[1][2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade the immune system.[3] This makes CD73 a significant target in cancer immunotherapy.[4] The inhibition of CD73 is a promising strategy to enhance anti-tumor immune responses.[4]

CD73-IN-4 is a potent and selective small molecule inhibitor of CD73, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM for human CD73.[5] These application notes provide a detailed protocol for measuring the enzymatic activity of recombinant human CD73 and its inhibition by this compound using a colorimetric assay that detects the release of inorganic phosphate.

CD73 Signaling Pathway

CD73 is the final enzyme in the canonical pathway of extracellular adenosine generation. This pathway begins with the release of adenosine triphosphate (ATP) from cells due to stress or death. The ectonucleotidase CD39 converts ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP into adenosine and inorganic phosphate (Pi).[6] The resulting adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering immunosuppressive signals.[3]

Caption: Canonical pathway of extracellular adenosine production mediated by CD39 and CD73.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various forms of the CD73 enzyme.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 | Human CD73 (CHO cells) | 2.6 nM | [5] |

| IC50 | Soluble Human CD73 | 0.86 nM | [5] |

| IC50 | Soluble Mouse CD73 | 3.0 nM | [5] |

| IC50 | Mouse CD73 (CHO cells) | 13 nM | [5] |

| IC50 | Human Ovarian Cancer Cells (SKOV-3) | 0.55 nM | [5] |

Experimental Protocols

Principle of the Assay

The enzymatic activity of CD73 is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. This protocol utilizes a malachite green-based colorimetric method. The free phosphate forms a complex with malachite green and molybdate, resulting in a colored product that can be quantified by measuring its absorbance at approximately 620-640 nm.[7] The amount of phosphate produced is directly proportional to the CD73 activity.

Materials and Reagents

-

Recombinant Human CD73 (e.g., R&D Systems, Cat. #5795-EN)[8]

-

This compound (e.g., MedChemExpress, Cat. #HY-128635)[5]

-

Adenosine Monophosphate (AMP) (e.g., Sigma-Aldrich, Cat. #A1752)[8]

-

CD73 Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)[8]

-

Malachite Green Phosphate Detection Kit (e.g., R&D Systems, Cat. #DY996 or similar)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 630 nm[9]

-

Sterile deionized water

-

Dimethyl sulfoxide (DMSO)

Reagent Preparation

-

1x CD73 Assay Buffer: Prepare by diluting a concentrated stock or dissolving buffer components in sterile deionized water. Keep on ice.

-

Recombinant Human CD73 Enzyme: Reconstitute and dilute the enzyme to the desired working concentration (e.g., 0.02-0.04 ng/µL) in 1x CD73 Assay Buffer.[8][9] Keep the enzyme on ice at all times. Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.

-

AMP Substrate Solution: Prepare a stock solution of AMP in sterile deionized water. Dilute the stock solution in 1x CD73 Assay Buffer to the desired working concentration. A typical starting concentration is twice the Km value of AMP for CD73 (Km is ~10 µM, so a working concentration of 20 µM can be used).[10]

-

This compound Inhibitor Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in 1x CD73 Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid affecting enzyme activity.

Assay Procedure

The following workflow outlines the steps for setting up the CD73 inhibition assay in a 96-well plate format.

Caption: Experimental workflow for the CD73 inhibition assay.

Detailed Steps:

-

Plate Setup: Design the plate layout to include wells for the "Blank" (no enzyme), "Positive Control" (enzyme with vehicle), and "Test Inhibitor" (enzyme with this compound at various concentrations). It is recommended to perform all measurements in duplicate or triplicate.[9]

-

Add Inhibitor/Vehicle: Add 2.5 µL of the appropriate this compound dilution or vehicle (assay buffer with the same final DMSO concentration) to the corresponding wells.[9]

-

Add Enzyme: Add 10 µL of the diluted recombinant human CD73 enzyme solution to the "Positive Control" and "Test Inhibitor" wells. To the "Blank" wells, add 10 µL of 1x CD73 Assay Buffer.[9]

-

Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 12.5 µL of the AMP substrate solution to all wells, bringing the total reaction volume to 25 µL.[9]

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range of product formation.

-

Stop and Develop: Stop the reaction by adding the malachite green-based detection reagent according to the manufacturer's instructions. Typically, this involves adding the reagent, incubating at room temperature for 15-20 minutes to allow color development.[11]

-

Measure Absorbance: Read the absorbance of each well at a wavelength of 620-640 nm using a microplate reader.[7]

Data Analysis

-

Correct for Background: Subtract the average absorbance of the "Blank" wells from the absorbance readings of all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of CD73 activity inhibited by this compound at each concentration:

% Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Positive Control)] x 100%

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[10]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background in "Blank" wells | Phosphate contamination in reagents. | Use high-purity water and reagents. Ensure glassware is phosphate-free. |

| Low signal in "Positive Control" wells | Inactive enzyme or suboptimal assay conditions. | Verify enzyme activity. Optimize enzyme concentration, substrate concentration, and incubation time. |

| Inconsistent results between replicates | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing at each step. |

| Precipitation of inhibitor | Poor solubility of this compound in the assay buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. |

References

- 1. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. tribioscience.com [tribioscience.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

CD73-IN-4 preparation and storage for laboratory use

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the preparation, storage, and laboratory use of CD73-IN-4, a potent and selective inhibitor of the ecto-5'-nucleotidase CD73.

Introduction